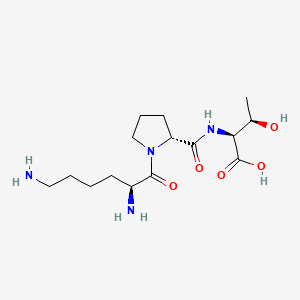

Lys-D-Pro-Thr

Description

Properties

IUPAC Name |

(2S,3R)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGFVTREOLYCPF-KXNHARMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922251 | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117027-34-6 | |

| Record name | Interleukin 1beta (193-195) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117027346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYL-D-PROLYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VU41E2PRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Immunomodulatory Mechanism of Lys-D-Pro-Thr: A Technical Guide

For Immediate Release

This document provides an in-depth analysis of the molecular mechanism of action of the tripeptide Lys-D-Pro-Thr (KdPT). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of immunomodulatory peptides. This guide details the signaling pathways affected by this compound, presents quantitative data on its activity, and outlines the key experimental protocols used to elucidate its function.

Executive Summary

This compound is a synthetic tripeptide analogous to the C-terminal fragment (residues 193-195) of human interleukin-1β (IL-1β). It functions as a potent anti-inflammatory agent by inhibiting the downstream effects of IL-1β, a key cytokine in inflammatory processes. The primary mechanism of action of this compound is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Additionally, it mitigates inflammatory responses by reducing the intracellular accumulation of reactive oxygen species (ROS). A key characteristic of this compound is that it does not bind to melanocortin-1 receptors (MC-1R), distinguishing its anti-inflammatory effects from those of its parent molecule, α-melanocyte-stimulating hormone.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical inflammatory pathway initiated by IL-1β involves the activation of the transcription factor NF-κB. Under basal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα (inhibitor of kappa B alpha). Upon stimulation of the IL-1 receptor (IL-1R) by IL-1β, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing its p65 subunit to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, such as those for IL-6 and IL-8.

This compound exerts its anti-inflammatory effects by intervening in this pathway. It effectively decreases the IL-1β-mediated degradation of IκBα.[1][2] By stabilizing the IκBα protein, this compound prevents the release and nuclear translocation of the p65 subunit of NF-κB.[1][2] Consequently, the DNA binding of NF-κB is attenuated, leading to a potent suppression of IL-1β-induced expression of pro-inflammatory cytokines like IL-6 and IL-8.[1][2][3]

Secondary Mechanism: Reduction of Reactive Oxygen Species (ROS)

In addition to its effects on the NF-κB pathway, this compound also counteracts inflammation by reducing the generation of intracellular reactive oxygen species (ROS). IL-1β stimulation is known to induce the production of ROS, which can act as secondary messengers in inflammatory signaling. This compound has been shown to significantly reduce the IL-1β-induced accumulation of these species, further contributing to its anti-inflammatory profile.[1][2][4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the molecular pathways and experimental procedures described in this guide.

Caption: Signaling pathway of this compound (KdPT) action.

Caption: Experimental workflow for this compound mechanism analysis.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in studies using the immortalized human sebocyte cell line SZ95. The following table summarizes the key findings.

| Parameter Measured | Treatment Conditions | Result | Reference |

| IL-6 mRNA Expression | SZ95 cells co-incubated with IL-1β (1 ng/mL) and varying concentrations of this compound for 8 hours. | Calculated IC₅₀: ~1 x 10⁻⁹ M | [3] |

| IL-8 mRNA Expression | SZ95 cells co-incubated with IL-1β (1 ng/mL) and varying concentrations of this compound for 8 hours. | Calculated IC₅₀: <1 x 10⁻¹⁰ M | [3] |

| Intracellular ROS Production | SZ95 cells stimulated with IL-1β (1 ng/mL) in the presence or absence of this compound (10⁻⁶ M) for 20 minutes. | ~230% decrease in IL-1β-induced ROS production. | [4] |

Key Experimental Protocols

The mechanism of action of this compound was determined using a series of established cell-based assays. Below are detailed methodologies for these key experiments.

Cell Culture and Treatment

-

Cell Line: Immortalized human sebocyte line SZ95.

-

Culture Conditions: Cells are cultured in standard growth medium. For experiments, cells are seeded in appropriate plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA).

-

Treatment: Cells are stimulated with recombinant human IL-1β (typically at a concentration of 1 ng/mL). For inhibition studies, cells are co-incubated with IL-1β and various concentrations of this compound (e.g., 10⁻⁴ M to 10⁻¹⁰ M).

Western Blot for IκBα Degradation and p65 Nuclear Translocation

-

Cell Lysis and Fractionation: Following treatment, cells are harvested. Nuclear and cytoplasmic extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions. Protein concentrations are determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) from cytoplasmic and nuclear fractions are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for IκBα or the p65 subunit of NF-κB. A loading control antibody (e.g., β-actin for cytoplasmic fractions, Lamin B1 for nuclear fractions) is used to ensure equal protein loading.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in cytoplasmic IκBα and a corresponding increase in nuclear p65 in IL-1β-treated cells, which is reversed by this compound, indicates inhibition of the pathway.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Probe Labeling: A double-stranded oligonucleotide containing the consensus binding site for NF-κB is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.

-

Binding Reaction: Nuclear extracts (e.g., 5-10 µg) are incubated in a binding buffer containing the labeled probe and a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding. The reaction is typically incubated for 20-30 minutes at room temperature.

-

Electrophoresis: The protein-DNA complexes are resolved from the free probe on a non-denaturing polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to X-ray film. A "shifted" band represents the NF-κB-DNA complex. The intensity of this band, which decreases in the presence of this compound, is proportional to the amount of active NF-κB.

Intracellular ROS Measurement Assay

-

Cell Preparation: SZ95 cells are seeded in a multi-well plate and allowed to adhere overnight.

-

Probe Loading: Cells are loaded with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA), typically at a concentration of 5-10 µM for 30-45 minutes at 37°C. Inside the cell, esterases cleave the acetate groups, and the non-fluorescent H₂DCF is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Treatment: After loading, cells are treated with IL-1β with or without this compound for a short period (e.g., 20 minutes).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer (Excitation/Emission ~485/535 nm). An increase in fluorescence indicates ROS production, and a reduction in the signal in this compound-treated cells demonstrates its ROS-scavenging or -inhibiting activity.

References

- 1. researchgate.net [researchgate.net]

- 2. KdPT, a tripeptide derivative of alpha-melanocyte-stimulating hormone, suppresses IL-1 beta-mediated cytokine expression and signaling in human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Lys-D-Pro-Thr: A Tripeptide Analogue of IL-1β with Antagonistic Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the tripeptide Lys-D-Pro-Thr, a synthetic analogue of a fragment of interleukin-1beta (IL-1β). This document details its identity as an IL-1β antagonist, summarizes its biological activities, and presents available data on its effects in various experimental models. Furthermore, this guide outlines the key signaling pathways of IL-1β that are potentially modulated by this compound and provides a framework for experimental protocols relevant to its study. This information is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are interested in the therapeutic potential of IL-1β modulation.

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in the host's response to infection and injury. However, dysregulated IL-1β signaling is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of molecules that can modulate IL-1β activity is of significant therapeutic interest. This compound is a tripeptide that corresponds to the 193-195 amino acid sequence of human IL-1β, with the substitution of L-Proline with its D-enantiomer. This modification is intended to increase the peptide's stability and efficacy. This compound has been identified as a potent inhibitor of IL-1, acting as an antagonist to the pro-inflammatory effects of IL-1β in various biological systems.[1][2]

Data Presentation: Biological Activities of this compound

| Biological Effect | Experimental Model | Administration Route | Dosage | Key Findings | Reference |

| Attenuation of IL-1β-induced Anorexia | Food-deprived rats | Intracerebroventricular (ICV) | 0.5 and 5.0 pmol | Significantly attenuated IL-1β-induced anorexia.[3] | Uehara et al., 1993[3] |

| Stimulation of Feeding | Rats | Intracerebroventricular (ICV) | 2 µ g/rat | Increased food consumption in the first hour after administration.[4] | Uehara et al., 1991[4] |

| Antagonism of IL-1β-induced Hyperalgesia | Rat paw pressure test | Intra-plantar injection | Not specified | Reduced IL-1β-induced hyperalgesia.[5] | Follenfant et al., 1989[5] |

| Antinociceptive Activity | Acetic acid-induced writhing and formalin tests in mice | Intraperitoneal (i.p.) and oral (p.o.) | Not specified | Exhibited non-opioid, naloxone-insensitive antinociceptive effects in both phases of the formalin test.[2] | Oluyomi et al., 1995[2] |

| Blockade of Ischemia-induced Inhibition of Long-Term Potentiation (LTP) | Incomplete cerebral ischemia in rats | Not specified | Not specified | Blocked the inhibition of LTP in hippocampal neurons caused by mild cerebral ischemia.[6] | Mashiko et al., 1999[6] |

IL-1β Signaling Pathway and Potential Inhibition by this compound

IL-1β exerts its effects by binding to the IL-1 receptor type I (IL-1R1), which then recruits the IL-1 receptor accessory protein (IL-1RAcP). This complex formation initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein MyD88. This leads to the activation of IRAK (IL-1R-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), ultimately resulting in the activation of key transcription factors such as NF-κB and the activation of MAPK pathways (p38 and JNK).[1][7][8][9] These signaling events drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. As an antagonist, this compound is hypothesized to competitively inhibit the binding of IL-1β to IL-1R1, thereby preventing the initiation of this inflammatory cascade.

References

- 1. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive activity of peptides related to interleukin-1 beta-(193-195), Lys-Pro-Thr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dipeptide Lys-Pro attenuates interleukin-1 beta-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central administration of this compound, an interleukin-1 beta 193-195 analogue, stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition by neuropeptides of interleukin-1 beta-induced, prostaglandin-independent hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of an interleukin-1beta analogue [this compound], on incomplete cerebral ischemia-induced inhibition of long-term potentiation in rat hippocampal neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interleukin-1beta (IL-1beta) processing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Alternative Pathways of IL-1 Activation, and Its Role in Health and Disease [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Biological Activity of the Tripeptide Lys-D-Pro-Thr: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Lys-D-Pro-Thr is a synthetic peptide fragment analogous to the 193-195 amino acid sequence of human interleukin-1β (IL-1β). It is recognized primarily as a potent inhibitor of IL-1, a key mediator of inflammation. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its mechanism of action, relevant signaling pathways, and a summary of experimental findings. The information presented herein is intended to support further research and drug development efforts centered on this intriguing peptide.

Core Biological Activity: Interleukin-1 Inhibition

This compound functions as an antagonist of the pro-inflammatory cytokine Interleukin-1 (IL-1). By mimicking a region of IL-1β, it is thought to interfere with the binding of IL-1 to its cell surface receptors, thereby preventing the initiation of downstream inflammatory signaling cascades.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the IL-1 receptor (IL-1R). By binding to the receptor, it blocks the binding of the endogenous agonists IL-1α and IL-1β. This prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), a crucial step for signal transduction. The subsequent activation of intracellular signaling pathways, most notably the NF-κB pathway, is consequently suppressed.

Figure 1: IL-1 Signaling Inhibition by this compound.

Quantitative Data Summary

| Biological Activity | Model System | Peptide | Dosage/Concentration | Effect | Reference |

| Anti-alopecia | 11-day-old rats with etoposide-induced alopecia | This compound | 10 mg/kg; intraperitoneal injection for 4 days | Inhibited the protective effect of fMLP and MMK-1 against etoposide-induced alopecia. The peptide alone did not induce alopecia. | [1] |

| Feeding Behavior | Food-deprived rats | This compound (LDPT) | 0.5 pmol and 5.0 pmol (intracerebroventricular) | Attenuated IL-1β-induced anorexia. | [2] |

| Feeding Behavior | Rats | This compound (LDPT) | 2 µ g/rat (intracerebroventricular) | Increased food consumption in the first hour post-administration. | [3] |

Detailed Experimental Protocols

Detailed, step-by-step protocols for assays specifically using this compound are not extensively published. However, based on its known activities, the following standard experimental procedures would be appropriate for its characterization.

In Vitro IL-1 Inhibition Assay (General Protocol)

This assay evaluates the ability of this compound to inhibit IL-1-induced production of a secondary cytokine, such as IL-6 or TNF-α, from a responsive cell line.

-

Cell Culture: Culture a cell line responsive to IL-1 (e.g., human dermal fibroblasts, macrophage cell lines like RAW 264.7) in appropriate media and conditions until they reach a suitable confluency.

-

Cell Plating: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Pre-incubation: The following day, replace the medium with fresh medium containing varying concentrations of this compound. Incubate for a period (e.g., 1 hour) to allow the peptide to interact with the cells.

-

IL-1 Stimulation: Add a fixed, sub-maximal concentration of recombinant human IL-1β to the wells (except for the negative control wells).

-

Incubation: Incubate the plate for a specified time (e.g., 24 hours) to allow for the production and secretion of the secondary cytokine.

-

Supernatant Collection: Collect the cell culture supernatants from each well.

-

Cytokine Quantification: Measure the concentration of the secondary cytokine (e.g., IL-6 or TNF-α) in the supernatants using a specific ELISA kit.

-

Data Analysis: Plot the concentration of the secondary cytokine against the concentration of this compound to determine the inhibitory activity and calculate the IC50 value.

References

- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Avens Publishing Group - Comparison of Young and Adult Rat Models of Chemotherapy-Induced Alopecia [avensonline.org]

- 3. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tripeptide Lys-D-Pro-Thr: Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of the tripeptide Lys-D-Pro-Thr. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, experimental protocols, and its role in inflammatory signaling pathways.

Molecular Structure and Identification

This compound, also known as KdPT, is a synthetic tripeptide that acts as an analogue of a fragment of interleukin-1beta (IL-1β), specifically corresponding to positions 193-195.[1] The incorporation of a D-proline residue enhances its stability and biological activity compared to its natural L-proline counterpart.

Structure:

The structure of this compound consists of three amino acid residues: L-lysine, D-proline, and L-threonine, linked by peptide bonds.

-

L-Lysine (Lys): A basic amino acid with a positively charged ε-amino group at physiological pH.

-

D-Proline (D-Pro): A cyclic amino acid with a secondary amine. The D-isomer introduces a conformational constraint that can affect peptide structure and resistance to enzymatic degradation.

-

L-Threonine (Thr): A polar, uncharged amino acid with a hydroxyl group.

A 2D chemical structure of the tripeptide is provided below. At physiological pH, the N-terminal amino group of lysine and the ε-amino group of the lysine side chain are protonated, while the C-terminal carboxyl group of threonine is deprotonated.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (2S,3R)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |

| Molecular Formula | C15H28N4O5 |

| Molecular Weight | 344.41 g/mol [2] |

| CAS Number | 117027-34-6[2] |

| Sequence | Lys-{d-Pro}-Thr[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Calculated Properties:

| Property | Value | Method/Reference |

| Isoelectric Point (pI) | ~9.75 | Calculated based on the pKa values of the constituent amino acids. The pI is the average of the pKa values of the two positively charged groups (α-amino and ε-amino of Lysine).[3][4][5] |

| pKa (α-COOH of Thr) | ~2.34 | Lehninger's Principles of Biochemistry[3] |

| pKa (α-NH2 of Lys) | ~9.69 | Lehninger's Principles of Biochemistry[3] |

| pKa (ε-NH2 of Lys side chain) | ~10.53 | Lehninger's Principles of Biochemistry[3] |

Experimental Properties:

| Property | Value | Conditions/Notes |

| Appearance | White to off-white solid[2] | |

| Solubility | Soluble in DMSO (100 mg/mL)[2] | Requires sonication for complete dissolution. Hygroscopic DMSO can impact solubility.[2] |

| Storage | Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month.[2] | Store in a sealed container, away from moisture.[2] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the pro-inflammatory cytokine Interleukin-1 (IL-1).[2] Its mechanism of action is primarily attributed to its ability to antagonize the binding of IL-1β to its receptor, thereby modulating downstream inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Interleukin-1 is a key activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][6] By inhibiting IL-1, this compound effectively suppresses the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.

The signaling cascade is initiated by the binding of IL-1 to the IL-1 receptor (IL-1R), leading to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes, including those encoding for other pro-inflammatory cytokines like TNF-α. This compound is believed to interfere with the initial IL-1 and IL-1R interaction.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

In Vitro IL-1 Inhibition Assay (ELISA-based)

This protocol describes a general method to assess the inhibitory effect of this compound on IL-1β production in a cell-based assay.

Objective: To quantify the reduction in IL-1β secretion from stimulated immune cells in the presence of this compound.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human IL-1β ELISA kit

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Differentiate the monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

-

After differentiation, remove the PMA-containing medium and wash the adherent macrophages with sterile PBS.

-

-

Treatment:

-

Prepare a stock solution of this compound in sterile DMSO and further dilute to desired concentrations in cell culture medium.

-

Pre-treat the differentiated macrophages with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce IL-1β production and incubate for 24 hours. Include appropriate controls (untreated cells, LPS-only treated cells).

-

-

IL-1β Quantification:

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.

-

Calculate the concentration of IL-1β in each sample based on the standard curve.

-

Determine the percentage of IL-1β inhibition for each concentration of this compound compared to the LPS-only control.

-

Solid-Phase Peptide Synthesis (SPPS) of this compound

This section provides a general protocol for the chemical synthesis of this compound using Fmoc/tBu solid-phase peptide synthesis.[7][8][9][10]

Objective: To synthesize the tripeptide this compound.

Materials:

-

Fmoc-Thr(tBu)-Wang resin

-

Fmoc-D-Pro-OH

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine in DMF (20%)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Diethyl ether

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the threonine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (D-Proline):

-

Dissolve Fmoc-D-Pro-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-proline.

-

Amino Acid Coupling (Lysine):

-

Dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from the lysine residue.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (tBu and Boc).

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with diethyl ether.

-

Purify the crude peptide by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bachem.com [bachem.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. wernerlab.weebly.com [wernerlab.weebly.com]

In Vivo Therapeutic Potential of Lys-D-Pro-Thr: A Technical Overview for Drug Development Professionals

An In-Depth Guide to the Preclinical Efficacy and Mechanism of Action of the Immunomodulatory Tripeptide Lys-D-Pro-Thr (KdPT)

Introduction

This compound (KdPT) is a synthetic tripeptide with potent anti-inflammatory and immunomodulatory properties. Structurally related to the C-terminal of alpha-melanocyte-stimulating hormone (α-MSH), KdPT has emerged as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the in vivo effects of KdPT administration, focusing on its efficacy in preclinical models of inflammatory bowel disease (IBD) and psoriasis. Detailed experimental protocols, quantitative data summaries, and elucidated signaling pathways are presented to support further research and drug development efforts.

In Vivo Efficacy of this compound

Preclinical studies have demonstrated the significant therapeutic potential of KdPT in various animal models of inflammatory diseases. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Imiquimod-Induced Psoriasis in Mice

| Parameter | Vehicle Control | This compound (300 µ g/day ) | % Improvement | Reference |

| Psoriasis Area and Severity Index (PASI) Score | High | Significantly Reduced | Data not specified | [1][2] |

| Epidermal Thickness | Increased | Significantly Reduced | Data not specified | [1][2] |

| IL-6 mRNA Expression (relative to control) | Elevated | Significantly Downregulated | Data not specified | [1][2] |

| TNF-α mRNA Expression (relative to control) | Elevated | Significantly Downregulated | Data not specified | [1][2] |

| Ki67 Positive Cells (proliferation marker) | Increased | Significantly Reduced | Data not specified | [1][2] |

Note: While the referenced study demonstrated significant improvements with KdPT treatment, specific numerical dose-response data was not provided.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This model is widely used to screen for anti-psoriatic compounds and to study the pathogenesis of psoriasis.

Animal Model:

-

Species: Mouse (e.g., BALB/c or C57BL/6)

-

Age: 6-8 weeks

Induction of Psoriasis:

-

A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved back and right ear of each mouse for 5-8 consecutive days.

-

The development of psoriasis-like lesions is monitored daily and scored using the Psoriasis Area and Severity Index (PASI), which assesses erythema (redness), scaling, and induration (thickness).

This compound Administration:

-

Dose: 300 µ g/day (as per the cited study) or other desired doses.

-

Route: Intraperitoneal injection or other appropriate routes.

-

Duration: Concurrent with imiquimod application.

Assessment of Efficacy:

-

Clinical Scoring: Daily PASI scoring.

-

Histology: At the end of the experiment, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

-

Immunohistochemistry: Staining for proliferation markers (e.g., Ki67) and immune cell markers.

-

Gene Expression Analysis: RNA is extracted from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-17) using quantitative real-time PCR (qRT-PCR).

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used and reproducible model of IBD, particularly ulcerative colitis.

Animal Model:

-

Species: Mouse (e.g., C57BL/6)

-

Age: 8-12 weeks

Induction of Colitis:

-

Mice are provided with drinking water containing 2-5% (w/v) DSS (molecular weight 36,000-50,000 Da) ad libitum for 5-7 consecutive days.

-

The severity of colitis is monitored daily by calculating the Disease Activity Index (DAI), which includes body weight loss, stool consistency, and the presence of blood in the stool.

This compound Administration:

-

Dose: To be determined based on dose-response studies.

-

Route: Oral gavage, intraperitoneal injection, or subcutaneous injection.

-

Duration: Can be administered prophylactically (before and during DSS) or therapeutically (after the onset of colitis).

Assessment of Efficacy:

-

Clinical Scoring: Daily monitoring of DAI.

-

Macroscopic Assessment: At necropsy, the colon length is measured (shortening is a sign of inflammation), and the presence of edema, ulcerations, and adhesions is noted.

-

Histology: Colonic tissue is processed for H&E staining to evaluate the histological score, which includes the extent of inflammation, crypt damage, and epithelial ulceration.

-

Cytokine Analysis: Colon tissue homogenates or serum can be analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects through the modulation of key inflammatory signaling pathways.

Inhibition of IL-1β Signaling via the NF-κB Pathway

KdPT has been shown to act as an antagonist of the Interleukin-1 receptor type I (IL-1RI). By interfering with IL-1β binding or receptor activation, KdPT effectively dampens downstream inflammatory signaling. A primary mechanism is the inhibition of the canonical NF-κB pathway.

Caption: KdPT inhibits IL-1β-induced NF-κB activation.

Induction of Regulatory T Cells (Tregs)

A key immunomodulatory function of KdPT is its ability to promote the differentiation of naive T cells into regulatory T cells (Tregs). This is achieved, at least in part, by upregulating the expression of the master transcription factor for Tregs, Foxp3.

Caption: KdPT promotes the induction of regulatory T cells.

Conclusion

This compound has demonstrated significant in vivo efficacy in preclinical models of psoriasis and colitis. Its mechanism of action, involving the inhibition of the pro-inflammatory IL-1β/NF-κB pathway and the induction of immunosuppressive regulatory T cells, positions it as a compelling candidate for further drug development. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these findings. Future studies should focus on comprehensive dose-response and pharmacokinetic analyses to establish a clear therapeutic window and to optimize dosing regimens for potential clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Lys-D-Pro-Thr and its Role in Cytokine Inhibition

Introduction

This compound is a synthetic tripeptide analogous to the 193-195 region of interleukin-1 beta (IL-1β).[1][2] It is recognized as a potent inhibitor of IL-1, a key pro-inflammatory cytokine involved in a multitude of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in cytokine inhibition, supported by available data, experimental protocols, and visualizations of relevant signaling pathways.

Core Mechanism of Action: IL-1 Receptor Antagonism

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the blockade of the Interleukin-1 receptor (IL-1R).[3] By acting as an antagonist, this compound likely competes with IL-1β for binding to its receptor, thereby preventing the initiation of the downstream signaling cascade that leads to the expression of various pro-inflammatory genes.

Quantitative Data on Inhibitory Effects

While extensive quantitative data on the inhibitory effects of this compound across a broad spectrum of cytokines is limited in publicly available literature, its potent activity against IL-1β has been demonstrated in several in vivo studies.

| Parameter | Model | Compound | Dose | Effect | Reference |

| In vivo activity | IL-1β-induced anorexia in rats | This compound | 0.5 and 5.0 pmol (intracerebroventricular) | Attenuated anorexia induced by 0.5 pmol IL-1β | [3] |

| In vivo activity | IL-1β-induced hyperalgesia in rats | This compound | - | Reduced hyperalgesia | [4] |

| In vivo activity | Chemotherapy-induced alopecia in rats | This compound | 10 mg/kg (intraperitoneal) | Inhibited the protective effect of fMLP and MMK-1 | [1] |

| Antinociceptive activity | Acetic acid-induced abdominal constrictions in mice | This compound | ED50: Not explicitly stated for this specific assay, but demonstrated activity | Antinociceptive effects | [5] |

| Antinociceptive activity | Formalin test in mice | This compound | ED50: Not explicitly stated for this specific assay, but demonstrated activity | Antinociceptive in both early and late phases | [5] |

Signaling Pathways Modulated by this compound

By blocking the IL-1 receptor, this compound is expected to inhibit the activation of downstream signaling pathways that are crucial for the inflammatory response. The primary pathways initiated by IL-1β binding to its receptor are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

IL-1 Signaling and Potential Inhibition by this compound

Caption: IL-1β signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for assays specifically using this compound are not extensively published. However, the following are representative, standardized protocols for assessing the inhibitory activity of IL-1 receptor antagonists.

In Vitro IL-1 Receptor Binding Assay

This assay is designed to determine the ability of a compound to compete with IL-1β for binding to its receptor.

Workflow:

Caption: Workflow for an in vitro IL-1 receptor binding assay.

Methodology:

-

Plate Coating: 96-well plates are coated with recombinant IL-1 receptor type I (IL-1RI).

-

Competitive Binding: A constant concentration of radiolabeled or fluorescently labeled IL-1β is added to the wells along with varying concentrations of this compound.

-

Incubation: The plate is incubated to allow for competitive binding to the immobilized receptors.

-

Washing: Wells are washed to remove unbound ligands.

-

Detection: The amount of labeled IL-1β bound to the receptors is quantified using a suitable detection method (e.g., scintillation counting for radiolabels, fluorescence measurement for fluorescent labels).

-

Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the labeled IL-1β binding.

Cell-Based IL-1 Induced Cytokine Production Assay

This assay measures the ability of a compound to inhibit the production of downstream cytokines induced by IL-1β in a cellular context.

Workflow:

Caption: Workflow for a cell-based IL-1 induced cytokine production assay.

Methodology:

-

Cell Culture: IL-1 responsive cells, such as human fibroblast-like synoviocytes (FLS) or dermal fibroblasts, are cultured in 96-well plates.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: Recombinant IL-1β is added to the wells to stimulate the cells.

-

Incubation: The plates are incubated to allow for cytokine production and secretion into the culture medium.

-

Sample Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of a downstream cytokine, such as IL-6 or IL-8, in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results are used to determine the dose-dependent inhibitory effect of this compound on IL-1β-induced cytokine production and to calculate an IC50 value.

NF-κB Activation Assay

This assay determines the effect of a compound on the activation of the NF-κB signaling pathway.

Methodology:

-

Cell Line: A reporter cell line containing an NF-κB-driven luciferase or fluorescent protein reporter gene is used.

-

Treatment and Stimulation: Cells are treated with this compound and then stimulated with IL-1β.

-

Lysis and Detection: After incubation, the cells are lysed, and the reporter gene expression is measured (luciferase activity or fluorescence intensity).

-

Analysis: A reduction in reporter signal in the presence of this compound indicates inhibition of NF-κB activation.

Conclusion

This compound is a promising IL-1 inhibitor with demonstrated in vivo activity. Its mechanism of action is centered on the antagonism of the IL-1 receptor, which in turn blocks pro-inflammatory signaling pathways such as NF-κB and MAPK. While comprehensive quantitative data on its inhibitory profile against a wide array of cytokines is still emerging, the available evidence strongly supports its potential as a therapeutic agent for IL-1-mediated inflammatory conditions. Further research is warranted to fully elucidate its pharmacological properties and clinical utility. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel cytokine inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. The dipeptide Lys-Pro attenuates interleukin-1 beta-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by neuropeptides of interleukin-1 beta-induced, prostaglandin-independent hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multispecies p38 MAPK (Phospho) [pT180/pY182] InstantOne™ ELISA Kit (85-86022-11) - Invitrogen [thermofisher.com]

An In-depth Technical Guide to the Fundamentals of Lys-D-Pro-Thr

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Lys-D-Pro-Thr, often abbreviated as K(D)PT, is a synthetic peptide analogue corresponding to the 193-195 amino acid sequence of interleukin-1β (IL-1β). It has garnered significant interest in the scientific community for its potent anti-inflammatory and immunomodulatory properties. This guide provides a comprehensive overview of the fundamental principles of this compound, focusing on its mechanism of action, signaling pathways, and key experimental findings. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: IL-1RI Antagonism

The primary mechanism of action of this compound is its function as an antagonist of the Interleukin-1 Receptor Type I (IL-1RI). By binding to IL-1RI, K(D)PT prevents the binding of the pro-inflammatory cytokine IL-1β, thereby inhibiting the downstream signaling cascades that lead to inflammation.

Molecular dynamic simulations have revealed that K(D)PT locks the C- and N-terminals of IL-1RI by forming hydrogen bonds with both terminals.[1] This induces a closed conformation of the receptor, minimizing the system's energy and preventing the conformational changes necessary for signal transduction upon IL-1β binding.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound.

Table 1: Effect of K(D)PT on IL-1β-induced IL-2 and IL-4 mRNA Expression in HEK293/IL-1RI Cells

| Treatment | IL-2 mRNA Expression (relative to control) | IL-4 mRNA Expression (relative to control) |

| Control | 1.0 | 1.0 |

| IL-1β (10 ng/mL) | Data not specified, significant increase reported | Data not specified, significant increase reported |

| IL-1β (10 ng/mL) + K(D)PT (10 µM) | Significantly down-regulated compared to IL-1β alone | Significantly down-regulated compared to IL-1β alone |

Source: Data synthesized from descriptions in "Molecular mechanism of action of K(D)PT as an IL-1RI antagonist for the treatment of rhinitis".[1][2]

Table 2: Effect of K(D)PT on Serum IL-2 and IL-4 Levels in a Mouse Model of Allergic Rhinitis

| Treatment Group | Serum IL-2 Level (pg/mL) | Serum IL-4 Level (pg/mL) |

| Control | Data not specified | Data not specified |

| Allergic Rhinitis Model | Data not specified, significant increase reported | Data not specified, significant increase reported |

| Allergic Rhinitis Model + K(D)PT | Significantly reduced compared to model group | Significantly reduced compared to model group |

Source: Data synthesized from descriptions in "Molecular mechanism of action of K(D)PT as an IL-1RI antagonist for the treatment of rhinitis".[1][2]

Table 3: Antinociceptive Activity of this compound and Related Peptides

| Peptide | ED50 (mg/kg, i.p.) - Acetic Acid Writhing Test | ED50 (mg/kg, p.o.) - Acetic Acid Writhing Test |

| This compound | Data not specified | Data not specified |

| Lys-D-Pro-Asn | 10 | 11.4 |

| Lys-D-Pro-Val-NH2 | 64 | Not available |

| Lys-D-Pro-Gln | 32 | Not available |

| Lys-D-Pro-Tyr | 44 | Not available |

| Asp-Lys-D-Pro-Val | 67 | Not available |

| Indomethacin | 25 | Not available |

Source: Data extracted from "Antinociceptive activity of peptides related to interleukin-1 beta-(193-195), Lys-Pro-Thr".[3]

Table 4: Effect of this compound on Capsaicin-Induced CGRP Release

| Treatment | Capsaicin-Evoked CGRP Release (fmol/fraction) | % Reduction of Enhanced Release |

| LPS-treated (enhanced release) | 294 ± 59 | N/A |

| LPS-treated + this compound (1 µM) | 192 ± 39 | 62% |

| LPS-treated + this compound (10 µM) | 153 ± 17 | 86% |

Source: Data extracted from "Involvement of Cytokines in Lipopolysaccharide-Induced Facilitation of CGRP Release from Capsaicin-Sensitive Nerves in the Trachea".

Table 5: Effect of K(D)PT on High Glucose-Mediated ROS Production in Human Keratinocytes

| Condition | Intracellular ROS Level (Mean Fluorescence Intensity) | | :--- | :--- | :--- | | Control | Data not specified | | High Glucose (HG) | Significantly increased compared to control | | High Glucose (HG) + K(D)PT | Significantly reduced compared to HG alone |

Source: Data synthesized from descriptions in "Protection of glucotoxicity by a tripeptide derivative of α-melanocyte-stimulating hormone in human epidermal keratinocytes".

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The primary pathway inhibited is the IL-1RI-mediated activation of NF-κB.

References

- 1. Involvement of cytokines in lipopolysaccharide-induced facilitation of CGRP release from capsaicin-sensitive nerves in the trachea: studies with interleukin-1beta and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of action of K(D)PT as an IL-1RI antagonist for the treatment of rhinitis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Antinociceptive activity of peptides related to interleukin-1 beta-(193-195), Lys-Pro-Thr - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of Lys-D-Pro-Thr: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and methodologies for identifying the target receptor of the synthetic tripeptide, Lys-D-Pro-Thr. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this intriguing molecule.

Introduction to this compound

This compound is a synthetic tripeptide that corresponds to the 193-195 sequence of human Interleukin-1β (IL-1β).[1][2][3] It is recognized as a potent inhibitor of IL-1 and has demonstrated biological activities, including the antagonism of IL-1β-induced anorexia and antinociceptive effects.[4][5] Despite its known functions, a definitive cell surface receptor exclusively binding to this compound has yet to be identified. This guide explores the potential candidate receptors and outlines detailed experimental protocols to facilitate their identification and characterization.

Potential Target Receptors and Signaling Pathways

The primary hypothesis for the mechanism of action of this compound revolves around its relationship with the IL-1 signaling pathway. Additionally, its structural similarity to other bioactive peptides suggests potential interactions with other receptor families.

Interleukin-1 Receptor (IL-1R) Family

Given that this compound is an analog of an IL-1β fragment, the most probable target is the IL-1 receptor type I (IL-1R1). It may act as a competitive antagonist, binding to the receptor without initiating a downstream signaling cascade, thereby blocking the pro-inflammatory effects of IL-1β.

Putative Signaling Pathway: Inhibition of IL-1R1 Signaling

Upon binding of IL-1β to IL-1R1 and its co-receptor IL-1RAcP, a signaling cascade is initiated, leading to the activation of NF-κB and MAPK pathways, resulting in the transcription of pro-inflammatory genes. This compound may interfere with this process at the receptor level.

Figure 1: Proposed inhibitory mechanism of this compound on the IL-1 signaling pathway.

Melanocortin Receptors (MCRs)

This compound shares structural similarities with the tripeptide Lys-Pro-Val (KPV), which is the C-terminal fragment of α-melanocyte-stimulating hormone (α-MSH).[3] KPV is known to exert its anti-inflammatory effects through melanocortin receptors, particularly MC1R. This structural homology suggests that this compound could potentially interact with one or more of the five known melanocortin receptors (MC1R-MC5R).

Putative Signaling Pathway: Melanocortin Receptor Modulation

Melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase/cAMP pathway. If this compound binds to an MCR, it could either act as an agonist, stimulating cAMP production, or as an antagonist, blocking the effects of endogenous melanocortins.

Figure 2: Potential interaction of this compound with melanocortin receptor signaling.

Quantitative Data Summary

Currently, there is a lack of quantitative binding affinity data (e.g., Kd, IC50) for this compound with any specific receptor. The following table outlines the types of data that need to be generated through the experimental protocols described in the subsequent sections.

| Parameter | IL-1R1 | MC1R | MC2R | MC3R | MC4R | MC5R | Novel Receptor |

| Binding Affinity (Kd) | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

| Functional Activity (EC50/IC50) | TBD | TBD | TBD | TBD | TBD | TBD | TBD |

| Signaling Pathway | Inhibition of NF-κB | cAMP modulation | cAMP modulation | cAMP modulation | cAMP modulation | cAMP modulation | TBD |

TBD: To Be Determined

Experimental Protocols for Target Receptor Identification

To elucidate the direct molecular target of this compound, a multi-pronged approach employing a combination of biochemical, biophysical, and cell-based assays is recommended.

Affinity Chromatography for Target Pull-Down

This technique is instrumental in identifying binding partners of this compound from a complex protein mixture, such as a cell lysate.

Methodology:

-

Ligand Immobilization:

-

Synthesize a biotinylated or otherwise tagged version of this compound.

-

Covalently couple the tagged peptide to a solid support matrix (e.g., streptavidin-agarose beads for a biotinylated peptide).

-

-

Protein Extraction:

-

Prepare a cell lysate from a relevant cell line (e.g., cells known to be responsive to IL-1β or melanocortins).

-

-

Affinity Purification:

-

Incubate the cell lysate with the peptide-coupled beads to allow for binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins using a competitive ligand (e.g., excess free this compound) or by changing buffer conditions (e.g., pH, ionic strength).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

Figure 3: Workflow for identifying this compound binding proteins using affinity chromatography.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics between a ligand and an analyte.

Methodology:

-

Chip Preparation:

-

Immobilize the putative receptor protein (e.g., purified IL-1R1 or a melanocortin receptor) onto a sensor chip.

-

-

Analyte Injection:

-

Inject a series of concentrations of this compound over the sensor surface.

-

-

Data Acquisition:

-

Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, in real-time. This generates a sensorgram.

-

-

Kinetic Analysis:

-

From the association and dissociation phases of the sensorgram, calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Functional Cell-Based Assays

These assays are crucial to determine whether the binding of this compound to a receptor results in a biological response (agonism) or the inhibition of a response to another ligand (antagonism).

Methodology for GPCRs (e.g., Melanocortin Receptors):

-

Cell Line Selection:

-

Use a cell line endogenously expressing the target receptor or a recombinant cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with MC1R).

-

-

cAMP Measurement:

-

Treat the cells with varying concentrations of this compound.

-

To test for antagonism, pre-incubate the cells with this compound before adding a known agonist (e.g., α-MSH).

-

Measure intracellular cAMP levels using a suitable assay (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Methodology for IL-1R1:

-

Reporter Gene Assay:

-

Use a cell line containing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

-

-

Cell Treatment:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a fixed concentration of IL-1β.

-

-

Signal Detection:

-

Measure the reporter gene expression.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of IL-1β-induced reporter gene activity.

-

Conclusion

The identification of the specific molecular target of this compound is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. The experimental strategies outlined in this guide, combining affinity-based proteomics, biophysical interaction analysis, and functional cell-based assays, provide a robust framework for researchers to definitively identify and characterize the receptor(s) for this promising tripeptide. The resulting data will be invaluable for the rational design of future drug development programs.

References

- 1. Gz Enhanced Signal Transduction assaY (GZESTY) for GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The dipeptide Lys-Pro attenuates interleukin-1 beta-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Central administration of this compound, an interleukin-1 beta 193-195 analogue, stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Dissolution of Lys-D-Pro-Thr

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of the tripeptide Lys-D-Pro-Thr for in vivo research applications. Adherence to these protocols is crucial for ensuring solution stability, subject safety, and the reproducibility of experimental results.

Physicochemical Properties and Solubility Overview

This compound is a synthetic tripeptide and a potent IL-1 inhibitor.[1] It is typically supplied as a white to off-white solid.[1] Understanding its solubility is the first step in preparing a formulation suitable for in vivo administration.

General Peptide Solubility Considerations

The solubility of a peptide is determined by its amino acid composition, specifically its polarity, charge, and hydrophobicity.[2] Peptides with a higher proportion of charged residues are generally more soluble in aqueous solutions. This compound contains a basic amino acid (Lysine), a non-polar amino acid (Proline), and a polar, uncharged amino acid (Threonine). This composition necessitates a careful selection of solvents to achieve a stable solution for in vivo use.

Solubility Data for this compound

A summary of solvents and their effectiveness in dissolving this compound is presented in the table below. It is always recommended to test the solubility with a small amount of the peptide before preparing a bulk solution.[2]

| Solvent/Vehicle System | Solubility | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (290.35 mM) | Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] | [1] |

| Water | 10 mg/mL | Results in a clear, colorless solution.[3] | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.26 mM) | A common vehicle for in vivo studies, resulting in a clear solution. Prepare fresh for each use.[1] | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.26 mM) | An alternative vehicle for in vivo administration, yielding a clear solution. Prepare fresh daily.[1] | [1] |

| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL (7.26 mM) | Suitable for specific administration routes, but caution is advised for dosing periods longer than two weeks.[1] | [1] |

Experimental Protocols for In Vivo Administration

For in vivo experiments, it is imperative to use sterile techniques and prepare fresh solutions on the day of use to ensure the stability and safety of the formulation.[1] The following protocols describe the preparation of this compound solutions for administration in animal models.

Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle

This protocol is a widely used method for formulating poorly water-soluble compounds for in vivo studies.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). If necessary, use an ultrasonic bath to aid dissolution.[1]

-

Prepare Vehicle: In a sterile tube, sequentially add the co-solvents. For a 1 mL final volume, the proportions are:

-

400 µL PEG300

-

50 µL Tween-80

-

-

Combine and Mix: To the PEG300 and Tween-80 mixture, add 100 µL of the this compound DMSO stock solution (for a final concentration of 2.5 mg/mL) and mix thoroughly by vortexing.[1]

-

Final Dilution: Add 450 µL of sterile saline to the mixture to reach the final volume of 1 mL. Vortex again to ensure a homogenous and clear solution.[1]

-

Administration: The working solution should be prepared fresh and used on the same day.[1]

Protocol 2: DMSO/SBE-β-CD/Saline Vehicle

This protocol utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can enhance the solubility and stability of peptides.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

20% (w/v) SBE-β-CD in Saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

-

Combine and Mix: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[1]

-

Final Solution: Mix thoroughly by vortexing until a clear solution is obtained.[1]

-

Administration: This working solution should be prepared fresh daily for in vivo experiments.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the logical steps for preparing this compound solutions for in vivo studies.

Caption: Workflow for preparing this compound solutions for in vivo studies.

Storage and Stability

Lyophilized this compound powder should be stored at -20°C for short-term storage (up to one year) and at -80°C for long-term storage (up to two years), protected from moisture.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1][4] As previously stated, working solutions for in vivo administration should always be prepared fresh on the day of use.[1]

Important Considerations

-

Endotoxin Testing: Before any in vivo administration, it is crucial to ensure the final peptide solution is free of endotoxins.

-

pH and Tonicity: While the provided protocols are generally well-tolerated, for specific applications, it may be necessary to measure and adjust the pH and tonicity of the final formulation to be compatible with the physiological conditions of the animal model.

-

TFA Salt: Synthetic peptides are often supplied as trifluoroacetate (TFA) salts, which can potentially affect experimental results.[4] If your experiments are sensitive to TFA, consider methods for its removal, such as ion exchange chromatography.[4]

By following these application notes and protocols, researchers can confidently prepare this compound for in vivo studies, ensuring the integrity of their experiments and the welfare of their animal subjects.

References

Application Notes and Protocols for Lys-D-Pro-Thr

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-D-Pro-Thr is a synthetic tripeptide that acts as a potent inhibitor of Interleukin-1 (IL-1) signaling. As an analog of the IL-1β sequence at positions 193-195, it is a valuable tool for researchers studying inflammatory processes and for professionals in drug development targeting IL-1-mediated diseases.[1] These application notes provide detailed protocols for the proper handling, solubilization, and in vitro application of this compound.

Data Presentation: Solubility

The solubility of this compound is a critical factor for its effective use in experimental settings. The following table summarizes the known solubility of this peptide in a common solvent.

| Solvent | Concentration | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (290.35 mM) | Ultrasonic assistance may be required. | It is recommended to use a fresh, anhydrous grade of DMSO as it is hygroscopic and absorbed water can impact solubility.[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted for various applications.

Materials:

-

Lyophilized this compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Before opening, bring the vial of lyophilized this compound to room temperature.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 344.41 g/mol .

-

For 1 mg of peptide: Add 290.35 µL of DMSO.

-

For 5 mg of peptide: Add 1.45 mL of DMSO.

-

-

Carefully add the calculated volume of DMSO to the vial.

-

Gently vortex the vial to dissolve the peptide. If the peptide does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Inhibition of IL-1β-Induced IL-6 Production in Human Fibroblasts

This protocol provides a method to assess the inhibitory activity of this compound in a cell-based assay by measuring its effect on IL-1β-induced cytokine production.

Materials:

-

Human fibroblast cell line (e.g., MRC-5, Hs27)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Recombinant human IL-1β

-

This compound 10 mM stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Human IL-6 ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed human fibroblasts in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Peptide Treatment:

-

Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remember to include a vehicle control with the same final concentration of DMSO as the highest peptide concentration.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate for 1 hour at 37°C.

-

-

IL-1β Stimulation:

-

Prepare a solution of recombinant human IL-1β in culture medium at a concentration of 2 ng/mL.

-

Add 10 µL of the IL-1β solution to each well (except for the unstimulated control wells) to achieve a final concentration of 200 pg/mL.

-

Incubate the plate for 24 hours at 37°C.

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatant from each well.

-

Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-6 production for each concentration of this compound compared to the IL-1β stimulated control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

-

Mandatory Visualizations

IL-1 Signaling Pathway Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound in the context of the IL-1 signaling pathway.

Caption: Inhibition of the IL-1 signaling cascade by this compound.

Experimental Workflow for In Vitro Inhibition Assay

The diagram below outlines the key steps in the experimental protocol for determining the inhibitory effect of this compound.

Caption: Workflow for assessing this compound's inhibitory activity.

References

Application Notes and Protocols for Lys-D-Pro-Thr in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-D-Pro-Thr is a synthetic tripeptide analogue of the 193-195 region of interleukin-1beta (IL-1β). It functions as a potent inhibitor of IL-1, a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. By antagonizing the IL-1 receptor, this compound offers a targeted approach to modulating the inflammatory response. These application notes provide detailed protocols for utilizing this compound in various animal models of inflammation and pain, summarizing available quantitative data and elucidating its mechanism of action.

Mechanism of Action: IL-1 Signaling Inhibition

This compound exerts its anti-inflammatory effects by acting as an antagonist to the Interleukin-1 receptor (IL-1R). IL-1β normally binds to IL-1R1, leading to the recruitment of the accessory protein IL-1RAcP. This complex then recruits intracellular adaptor proteins such as MyD88, which initiates a signaling cascade involving IRAK kinases and TRAF6. Ultimately, this leads to the activation of transcription factors like NF-κB and the MAPK pathways (p38, JNK, ERK), resulting in the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and inflammatory enzymes. This compound, by competitively binding to the IL-1R, is thought to prevent the formation of the active signaling complex, thereby blocking these downstream inflammatory events.

Quantitative Data Summary

The following tables summarize the available quantitative data for the anti-inflammatory and antinociceptive effects of this compound and related peptides in various animal models.

Table 1: Antinociceptive Activity of this compound and Analogues in Mice [1]

| Peptide | Model | Route of Administration | ED₅₀ (mg/kg) |

| This compound | Formalin Test (Early & Late Phase) | Intraperitoneal (i.p.) | Not specified, active |

| This compound | Formalin Test (Early & Late Phase) | Oral (p.o.) | Not specified, active |

| This compound | Acetic Acid-Induced Writhing | Intraperitoneal (i.p.) | Not specified, active |

| This compound | Acetic Acid-Induced Writhing | Oral (p.o.) | Not specified, active |

| Lys-D-Pro-Asn | Acetic Acid-Induced Writhing | Intraperitoneal (i.p.) | 10 |

| Lys-D-Pro-Asn | Acetic Acid-Induced Writhing | Oral (p.o.) | 11.4 |

| Lys-D-Pro-Gln | Formalin Test (Late Phase) | Intraperitoneal (i.p.) | 32 |

| Lys-D-Pro-Tyr | Formalin Test (Late Phase) | Intraperitoneal (i.p.) | 44 |

Table 2: Central Anti-inflammatory Effects of this compound in Rats [2]

| Model | Route of Administration | Dose | Effect |

| IL-1β-induced Anorexia | Intracerebroventricular (ICV) | 0.5 pmol | Attenuated anorexia |

| IL-1β-induced Anorexia | Intracerebroventricular (ICV) | 5.0 pmol | Attenuated anorexia |

Experimental Protocols

Protocol 1: Formalin-Induced Inflammatory Pain in Mice

This model assesses the efficacy of a compound against both acute, non-inflammatory pain (early phase) and persistent pain arising from local inflammation (late phase).[1]

Materials:

-

Male mice (e.g., Swiss, 20-25 g)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Formalin solution (2.5% in saline)

-

Intraperitoneal (i.p.) or oral (p.o.) administration equipment

-

Observation chambers

Procedure:

-

Compound Administration: Administer this compound or vehicle to mice via i.p. injection or oral gavage at the desired doses. A typical pretreatment time is 30-60 minutes before the formalin injection.

-

Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately after injection, place the mouse in an individual observation chamber. Record the total time (in seconds) that the animal spends licking or biting the injected paw during two distinct periods:

-

Early Phase: 0-5 minutes post-injection.

-

Late Phase: 15-30 minutes post-injection.

-

-

Data Analysis: Compare the licking/biting time between the this compound-treated groups and the vehicle-treated control group. A significant reduction in time indicates an antinociceptive effect.

References

Application Notes and Protocols for Lys-D-Pro-Thr in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lys-D-Pro-Thr, also known as KdPT, is a synthetic tripeptide analog of the 193-195 region of interleukin-1 beta (IL-1β). It functions as a potent inhibitor of IL-1 signaling. The incorporation of a D-proline residue enhances its stability in biological environments by conferring resistance to enzymatic degradation, making it well-suited for cell culture experiments. These application notes provide a comprehensive guide for utilizing this compound in in vitro studies to investigate its effects on cell proliferation, signaling pathways, and extracellular matrix production.

Mechanism of Action